molecular formula C8H16ClNO3 B13043303 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride

Cat. No.: B13043303
M. Wt: 209.67 g/mol
InChI Key: BNOJOTSEJBLTEP-UHFFFAOYSA-N
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Description

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is a pyrrolidine-derived ester compound with a hydrochloride counterion. The molecular formula for such compounds is typically C₉H₁₈ClNO₂, with a molecular weight of ~193.67 g/mol . These compounds are often intermediates in pharmaceutical synthesis, leveraging the pyrrolidine ring’s conformational flexibility for bioactivity modulation.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 2-pyrrolidin-3-yloxyacetate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H

InChI Key

BNOJOTSEJBLTEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Hydroxypyrrolidine Intermediate

  • Starting from optically pure 4-amino-(S)-2-hydroxybutylic acid, an esterification step forms an ester compound using C1–C12 alkyl or benzyl alcohols under acidic conditions (e.g., halogen acid or sulfuric acid) at 0–150°C. This step can be performed without intermediate purification, enhancing efficiency.

  • The ester compound undergoes lactam cyclization to form a lactam intermediate, followed by amide reduction using sodium borohydride (1–10 equivalents) and sulfuric acid (1–4 equivalents) in solvents such as diglyme at 20–150°C. This sequence yields optically pure (S)-3-hydroxypyrrolidine, a key precursor for the pyrrolidinyloxy moiety.

  • Activation of the primary alcohol to a leaving group is achieved by halogenation using reagents such as bromic acid, acetyl bromide, or anhydride bromic acid in C1–C4 alkyl solvents containing carboxylic acid groups at 0–100°C.

  • The amine cyclization step to form the pyrrolidine ring is conducted in solvents like water or C1–C4 alcohols with bases including sodium carbonate, potassium carbonate, sodium bicarbonate, or triethylamine.

Formation of 2-(3-Pyrrolidinyloxy)acetic Acid Ethyl Ester

  • The 3-pyrrolidinyloxy intermediate is reacted with ethyl bromoacetate or ethyl chloroacetate to introduce the ethyl ester group via nucleophilic substitution. This step typically uses potassium carbonate as a base in solvents such as n-butanol under reflux for extended periods (e.g., 72 hours) to ensure complete reaction.

  • After reaction completion, the mixture is filtered, and the filtrate concentrated under reduced pressure. The crude product is purified by recrystallization from solvents like ethyl acetate or isopropyl alcohol to obtain the ethyl ester with high purity.

Conversion to Hydrochloride Salt

  • The free base of the ethyl ester is dissolved in ethanol or ethanol-ligroin mixtures and treated with hydrogen chloride gas or concentrated hydrochloric acid to form the hydrochloride salt.

  • The salt is isolated by recrystallization from suitable solvents such as isopropyl alcohol or ethyl acetate, yielding the final 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride product with improved stability and handling properties.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature Notes
Esterification of amino acid C1–C12 alkyl/benzyl alcohol, halogen acid/sulfuric acid C1–C4 alkyl alcohols 0–150°C (reflux) No intermediate purification needed
Lactam cyclization Intramolecular cyclization Same as above Ambient to reflux Forms lactam intermediate
Amide reduction Sodium borohydride (1–10 eq.), sulfuric acid (1–4 eq.) Diglyme 20–150°C Yields (S)-3-hydroxypyrrolidine
Halogenation of primary alcohol Bromic acid, acetyl bromide, or anhydride bromic acid C1–C4 alkyl solvent 0–100°C Activates leaving group
Amine cyclization Base (Na2CO3, K2CO3, NaHCO3, TEA) Water or C1–C4 alcohols Ambient to reflux Forms pyrrolidine ring
Alkylation to ethyl ester Ethyl bromoacetate, K2CO3 n-Butanol Reflux (up to 72 hr) Nucleophilic substitution
Salt formation HCl gas or concentrated HCl Ethanol, ligroin Ambient Recrystallization for purity

5. Research Findings and Industrial Considerations

  • The described methods emphasize mild reaction conditions, cost-effectiveness, and scalability for industrial production, especially the use of inexpensive starting materials like 4-amino-(S)-2-hydroxybutylic acid.

  • The ability to perform consecutive reactions without intermediate purification reduces process complexity and enhances yield.

  • The esterification and salt formation steps are critical for obtaining a stable and pharmaceutically acceptable form of the compound.

  • Recrystallization solvents and conditions are optimized to maximize purity and yield, important for pharmaceutical applications.

  • The stereochemistry is controlled through the use of optically pure starting materials and mild reaction conditions, ensuring high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using dilute hydrochloric acid or sulfuric acid under reflux conditions.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Hydrolysis: Produces acetic acid and ethanol.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Oxidation: Forms pyrrolidone derivatives.

Scientific Research Applications

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Features Reference
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride 726139-60-2 C₉H₁₈ClNO₂ Direct pyrrolidine linkage to acetate; 95% purity; solid form
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride Not provided C₇H₁₄ClNO₃ Oxygen linker between pyrrolidine and acetate; methyl ester
Ethyl 3-(pyrrolidin-3-yl)propanoate 1024038-31-0 C₉H₁₇NO₂ Propanoate chain instead of acetate; no hydrochloride salt

Key Differences :

  • Ester Group : Methyl esters (e.g., ) exhibit lower lipophilicity than ethyl esters (e.g., ), impacting bioavailability .
  • Linkage : Oxygen-bridged derivatives (e.g., ) may enhance solubility but reduce metabolic stability compared to direct pyrrolidine-acetate bonds .

Piperidine and Heterocyclic Analogues

Table 2: Piperidine vs. Pyrrolidine Derivatives

Compound Name CAS Number Molecular Formula Structural Highlights Reference
Ethyl 2-(3-piperidinylidene)acetate hydrochloride 957472-02-5 C₁₁H₁₈ClNO₂ Piperidine ring (6-membered) with conjugated double bond; higher similarity score (1.00)
Ethyl 2-cyclobutylideneacetate 945-93-7 C₈H₁₂O₂ Cyclobutane ring; reduced nitrogen content; lower similarity (0.65)

Key Differences :

  • Ring Size : Piperidine derivatives (6-membered ring) exhibit distinct conformational dynamics compared to pyrrolidine (5-membered), affecting receptor binding .
  • Electron Density : Conjugated systems (e.g., piperidinylidene in ) may enhance π-π interactions in drug-receptor complexes.

Table 3: Hazard Profiles of Related Compounds

Compound Name GHS Classification Key Hazards Reference
2-(Pyridin-3-yl)acetic acid Acute toxicity (Cat. 4 oral/dermal/inhalation) Respiratory irritation; skin/eye irritation
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride Not explicitly stated Likely similar to pyrrolidine derivatives (irritant)

Notes:

  • Piperidine analogues (e.g., ) may release toxic fumes upon combustion, necessitating specialized firefighting measures .

Biological Activity

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuromodulation and pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H16ClN3O3
  • Molecular Weight : 251.7 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may interact with various neurotransmitter systems, particularly the cholinergic system. Its mechanism likely involves modulation of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in synaptic transmission and neuronal excitability.

Antinociceptive Effects

Studies have demonstrated the antinociceptive properties of this compound, suggesting its potential use in pain management. In animal models, it has shown effectiveness in reducing pain responses through modulation of central and peripheral pain pathways.

Neuroprotective Properties

The compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to enhance neuronal survival and function under stress conditions has been documented, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The effectiveness varies with the type of bacteria, suggesting a selective mechanism of action.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveReduced pain response in models
NeuroprotectiveEnhanced neuronal survival
AntimicrobialEffective against specific bacteria

Case Studies

  • Antinociceptive Study : A study involving mice demonstrated that administration of the compound significantly decreased pain responses in the formalin test compared to control groups. The results suggested that the compound modulates pain pathways through cholinergic mechanisms.
  • Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with the compound led to increased cell viability and reduced markers of apoptosis, highlighting its potential for neuroprotective therapy.
  • Antimicrobial Assessment : In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited inhibitory effects, with Minimum Inhibitory Concentration (MIC) values suggesting moderate effectiveness compared to standard antibiotics.

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